molecular formula C11H8N2O2 B8308111 7-(cyanomethyl)-1H-indole-2-carboxylic acid

7-(cyanomethyl)-1H-indole-2-carboxylic acid

Cat. No. B8308111
M. Wt: 200.19 g/mol
InChI Key: BMYFRAXPJWPUGT-UHFFFAOYSA-N
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Patent
US08076360B2

Procedure details

To a solution of 100 mg (0.46 mmol) of 7-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester (the preparation of which is described in Chem. Pharm. Bull. 1996, 44, 55) in THF/EtOH/H2O (5 ml) at RT was added 50 mg of LiOH.H2O. The reaction mixture was stirred at 45° C. for one hour and then acidified with aqueous HCl 1M. The product was extracted with EtOAc and concentrated under vacuo to afford 80 mg (85%) of 7-Cyanomethyl-1H-indole-2-carboxylic acid as a white solid. ES-MS m/e (%): 199.6 (M−H+).
Name
7-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
LiOH.H2O
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
THF EtOH H2O
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:15][C:16]#[N:17])=[O:5])C.O[Li].O.Cl>C1COCC1.CCO.O>[C:16]([CH2:15][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:8]=1[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:14]2)#[N:17] |f:1.2,4.5.6|

Inputs

Step One
Name
7-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=C(C=CC=C2C1)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
LiOH.H2O
Quantity
50 mg
Type
reactant
Smiles
O[Li].O
Name
THF EtOH H2O
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.CCO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 45° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CC=1C=CC=C2C=C(NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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